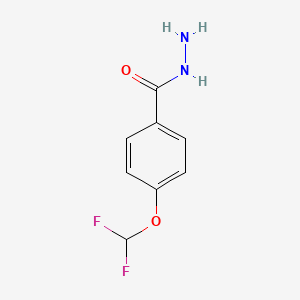

4-(Difluoromethoxy)benzohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-3-1-5(2-4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSDTIPYFMSUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Difluoromethoxy Benzohydrazide and Its Analogues

Established Synthetic Routes for 4-(Difluoromethoxy)benzohydrazide

The creation of this compound can be achieved through several well-established synthetic strategies. These methods typically involve either the construction of the benzohydrazide (B10538) moiety from a pre-functionalized aromatic ring or the direct introduction of the difluoromethoxy group onto a benzohydrazide precursor.

Conventional Multistep Synthesis from Substituted Aromatic Precursors

A common and traditional approach to synthesizing this compound involves a multi-step sequence starting from a substituted benzoic acid. For instance, a process can begin with the esterification of 4-(trifluoromethyl)benzoic acid with methanol (B129727), followed by hydrazinolysis of the resulting methyl ester with hydrazine (B178648) hydrate. nih.gov This general two-step process is a widely used method for preparing various benzohydrazide derivatives. nih.govmdpi.com

Similarly, other substituted benzoic acids can serve as starting materials. The synthesis often involves the initial preparation of a substituted benzoic acid ester, which is then converted to the corresponding hydrazide. nih.gov For example, methyl 4-hydrazinylbenzoate can be synthesized from 4-hydrazinylbenzoic acid in methanol. nih.gov This intermediate can then be further modified.

Direct Reaction Pathways for Functional Group Introduction

Direct introduction of the difluoromethoxy group onto a suitable precursor is an alternative strategy. One such method involves the reaction of a hydroxy-substituted benzohydrazide, like 3-hydroxybenzohydrazide, with a difluoromethyl ether in the presence of an acid catalyst. smolecule.com Another approach is the difluoromethylation of phenols and thiophenols using difluoromethyltriflate (HCF2OTf), a non-ozone-depleting liquid. acs.org This method offers a broad scope and fast reaction rates. acs.org

The use of fluoroform as a source of difluorocarbene for the synthesis of aryl difluoromethyl ethers from phenols in the presence of a base like potassium hydroxide (B78521) or potassium carbonate also presents an environmentally friendlier alternative to older methods that used Freon or Halon-based reagents. acs.org

Advanced Synthetic Approaches to Difluoromethoxylated Compounds

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for introducing the difluoromethoxy group into organic molecules. These modern techniques often offer milder reaction conditions and greater functional group tolerance.

Exploration of Photoredox Catalysis in Difluoromethoxy Group Installation

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethoxylated compounds. nih.govnih.govresearchgate.net This method allows for the generation of the difluoromethoxy radical (•OCF2H) at room temperature, which can then be added to a variety of arenes and heteroarenes. nih.gov The process is notable for its mild conditions and tolerance of numerous functional groups, including aldehydes, ketones, carboxylic acids, and esters. nih.gov

A key advantage of photoredox catalysis is the ability to introduce the difluoromethoxy group at a late stage of a synthetic sequence, which is highly desirable for creating diverse analogs for structure-activity relationship studies. nih.gov Researchers have developed redox-active difluoromethoxylating reagents that, in conjunction with photoredox catalysts, enable the direct C-H difluoromethoxylation of (hetero)arenes. researchgate.netrsc.org This approach is operationally simple and utilizes bench-stable reagents. rsc.org The mechanism often involves a single electron transfer (SET) from the excited photocatalyst to the reagent, leading to the formation of the OCF2H radical. researchgate.netrsc.org

Other Catalytic and "Green" Chemical Synthesis Techniques

Beyond photoredox catalysis, other "green" chemistry approaches are being explored. The use of fluoroform as a difluorocarbene source is one such example, offering a more environmentally benign route to difluoromethoxyarenes. acs.org Additionally, the development of shelf-stable pyridinium (B92312) reagents for the direct installation of the N-(difluoromethyl)sulfonamide moiety onto (hetero)arenes and alkenes showcases the ongoing innovation in this field. scispace.com These methods often display broad functional group tolerance and excellent chemoselectivity. scispace.com

Microwave-assisted synthesis is another green technique that has been employed for the synthesis of related hydrazide derivatives, often leading to excellent yields and reduced reaction times compared to conventional heating. researchgate.net Water has also been utilized as a solvent for the synthesis of benzohydrazide derivatives, providing a simple and high-yielding method under mild conditions. derpharmachemica.com

Derivatization and Structural Diversification of the this compound Scaffold

The this compound core structure serves as a versatile building block for the creation of a wide array of derivatives with potential applications in various fields. smolecule.com The hydrazide functionality is a key reactive handle for structural modifications.

A common derivatization strategy involves the condensation reaction of the hydrazide with various aldehydes or ketones to form N-acylhydrazones. nih.govmdpi.comnih.govresearchgate.netchemmethod.comnih.gov This reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.govchemmethod.com The resulting hydrazones can exhibit a range of biological activities. nih.gov For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

Formation of Hydrazones via Condensation Reactions with Aldehydes and Ketones

The synthesis of acylhydrazones from this compound is a foundational derivatization strategy. This reaction typically involves the condensation of the hydrazide with a variety of aldehydes and ketones. nih.govunipune.ac.in The process is generally straightforward, often carried out in a suitable solvent like methanol or ethanol, and can be catalyzed by the addition of a few drops of a protic acid, such as glacial acetic acid or sulfuric acid. nih.govnih.gov The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. nih.govnih.gov The resulting hydrazones often precipitate from the reaction mixture upon the addition of water and can be purified by filtration and recrystallization. nih.gov

This method is highly versatile, allowing for the introduction of a wide array of substituents by varying the aldehyde or ketone reactant. For instance, the condensation with various substituted salicylaldehydes leads to the formation of N'-(substituted-benzylidene)-4-(difluoromethoxy)benzohydrazides. nih.gov

Table 1: Examples of Hydrazone Formation

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Resulting Hydrazone |

| This compound | 3,5-Dibromo-2-hydroxybenzaldehyde | 4-Difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. nih.gov |

| 3-Bromobenzohydrazide | 4-Bromosalicylaldehyde | 3-Bromo-N'-(4-bromo-2-hydroxybenzylidene)benzohydrazide. nih.gov |

| 4-(Trifluoromethyl)benzohydrazide | Various benzaldehydes and aliphatic ketones | A series of 4-(Trifluoromethyl)benzoyl hydrazones. nih.gov |

Strategic Substitutions on the Aromatic Ring System (e.g., Ring A and Ring B Modifications)

Modifications of the aromatic rings, designated as Ring A (the difluoromethoxyphenyl ring) and Ring B (the ring originating from the aldehyde or ketone), are crucial for tuning the properties of the resulting acylhydrazone derivatives. While direct substitution on the 4-(difluoromethoxy)phenyl ring (Ring A) of the pre-formed hydrazide is less commonly described, the synthesis of analogues with varied substitution patterns on this ring is achieved by starting with appropriately substituted benzoic acids or their esters. nih.gov

For Ring B, a vast diversity of substituents can be introduced by selecting different aromatic aldehydes or ketones for the condensation reaction. nih.gov Studies have explored the impact of various substituents on Ring B, including halogens (chlorine, bromine), which have been shown to be well-tolerated. nih.gov The position and nature of these substituents can significantly influence the biological activity of the final compounds. nih.gov

Introduction of Other Functional Groups (e.g., Amino, Acetamido, Halogen Substitutions)

The introduction of a range of functional groups onto the molecular scaffold of this compound derivatives is a key strategy to modulate their physicochemical and biological properties. nih.govnih.gov Halogen substitutions, such as fluorine, chlorine, and bromine, are commonly incorporated into both the benzohydrazide and the aldehyde/ketone-derived portions of the molecule. nih.gov For example, compounds like 4-difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide have been synthesized, showcasing the incorporation of multiple halogen atoms. nih.gov

Beyond halogens, other functional groups can also be introduced. The synthesis of analogues with groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) on the aromatic rings has been explored to investigate their electronic effects. nih.gov The compatibility of various functional groups with the hydrazinolysis of amides, a key step in forming the hydrazide precursor, has been systematically evaluated, indicating that a wide range of functionalities can be tolerated in the synthesis of these derivatives. nih.gov

Synthesis of N-Alkyl and C-Alkyl Acylhydrazones

The derivatization of the acylhydrazone backbone can be extended to include alkylation at the nitrogen and carbon atoms of the hydrazone moiety. The synthesis of N-methylacylhydrazones can be achieved by condensing an appropriate aldehyde with an N-methylhydrazide. nih.gov This N-methylhydrazide precursor is prepared by reacting the corresponding benzoyl chloride with N-methylhydrazine. nih.gov

C-alkyl acylhydrazones are synthesized by reacting the parent hydrazide, such as this compound, with a ketone instead of an aldehyde. nih.gov For example, condensation with 2-acetylphenols would lead to the formation of C-methylacylhydrazones. nih.gov These modifications introduce steric and electronic changes directly at the core of the acylhydrazone linkage, influencing the molecule's conformation and interaction with biological targets.

Preparation of Bis-Acylhydrazones

Bis-acylhydrazones are molecules containing two acylhydrazone units. Their synthesis involves the reaction of a dihydrazide with two equivalents of an aldehyde or a dialdehyde (B1249045) with two equivalents of a hydrazide. nih.govbme.hu For instance, isophthaloyl bishydrazide, prepared from dimethyl isophthalate (B1238265) and hydrazine monohydrate, can be condensed with salicylaldehydes to yield bis-acylhydrazones. nih.gov Another approach involves reacting a diacetylbenzene with two equivalents of a benzohydrazide, such as 4-hydroxybenzohydrazide, in the presence of a catalytic amount of glacial acetic acid. bme.hu This strategy allows for the creation of larger, often symmetrical molecules with the potential for bidentate or polydentate coordination with metal ions. bme.hu

Hybrid Molecule Synthesis with Heterocyclic Systems (e.g., Dihydropyrazoles, 1,2,3-Triazoles, Benzothiazoles)

The synthesis of hybrid molecules that incorporate the this compound scaffold with various heterocyclic rings is an active area of research. This approach aims to combine the structural features of the benzohydrazide with those of known pharmacologically active heterocycles to create new chemical entities with potentially enhanced or novel biological activities. ijariit.com

Examples of such hybrid molecules include those containing:

Benzothiazoles : Derivatives have been synthesized where a benzothiazole (B30560) moiety is attached to the benzohydrazide structure. researchgate.net

1,2,4-Triazoles : The 4-(difluoromethoxy)phenyl group has been incorporated into 1,2,4-triazole (B32235) systems. google.com

Benzimidazoles : N-acyl hydrazones have been linked to benzimidazole (B57391) rings. nih.gov

Dihydropyridines (DHPs) : 4-(Difluoromethoxy)benzaldehyde can serve as a key starting material in Hantzsch-type reactions to produce 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

These hybrid structures offer a high degree of molecular diversity and have been explored for various therapeutic applications. ijariit.com

Investigation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound and its derivatives is primarily centered around the hydrazide and the resulting hydrazone functionalities. The hydrazide group can undergo reduction to form amines. smolecule.com

The acylhydrazone linkage (>C=N-NH-C=O) is a key reactive center. It can be hydrolyzed back to the constituent hydrazide and aldehyde/ketone. unipune.ac.in The nitrogen atoms in the hydrazone unit are nucleophilic, while the iminic carbon can act as an electrophile. unipune.ac.in The N-N bond in the hydrazone can be cleaved under reductive conditions. unipune.ac.in

Furthermore, the acylhydrazide moiety can serve as a precursor for the synthesis of various five-membered heterocycles. For example, N-acylhydrazones can be used to synthesize 1,3,4-oxadiazoles. nih.gov The reactivity of the difluoromethoxy group itself, particularly its potential to undergo nucleophilic substitution, offers further avenues for chemical transformation, although this is less commonly exploited compared to the reactivity of the hydrazide/hydrazone portion of the molecule. smolecule.com

Hydrazone Formation and Stability

The hydrazide functional group within this compound is a versatile handle for chemical derivatization, most notably through the formation of hydrazones. This reaction involves the condensation of the terminal -NH2 group of the hydrazide with an aldehyde or ketone. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, to yield the corresponding N'-substituted benzylidene or alkylidene benzohydrazide, commonly known as a hydrazone. biointerfaceresearch.com This transformation is significant as it introduces a diverse range of substituents, allowing for the systematic modification of the molecule's steric and electronic properties.

The general synthetic procedure involves reacting this compound with a molar equivalent of the desired carbonyl compound in a suitable solvent, such as ethanol or methanol. orientjchem.org The reaction is often catalyzed by a few drops of acid, like glacial acetic acid, and can typically be performed at room temperature or with gentle heating. nih.govresearchgate.net The resulting hydrazone products often precipitate from the reaction mixture upon completion or after the addition of water, facilitating their isolation in high purity and yield. nih.gov

For instance, the reaction of this compound with substituted salicylaldehydes, such as 3,5-dibromo-2-hydroxybenzaldehyde, proceeds efficiently to produce highly functionalized hydrazone derivatives. nih.gov Similarly, condensation with 4-(difluoromethoxy)-3-hydroxybenzaldehyde has been documented to yield the corresponding hydrazone. researchgate.netresearchgate.net These reactions highlight the reliability of hydrazone formation as a key strategy in the derivatization of this compound.

The stability of the resulting C=N double bond in the hydrazone linkage is generally robust under neutral and mildly acidic or basic conditions. However, the linkage can be susceptible to hydrolysis back to the parent hydrazide and carbonyl compound under strong acidic conditions. The presence of the electron-withdrawing difluoromethoxy group on the benzoyl ring can influence the electronic environment of the hydrazone moiety, potentially affecting its stability and reactivity profile compared to non-fluorinated analogues.

Table 1: Examples of Hydrazone Formation from this compound and its Analogues

| Hydrazide Reactant | Carbonyl Reactant | Solvent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 3,5-Dibromo-2-hydroxybenzaldehyde | Methanol / Acetic Acid | 4-Difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide | 89% | nih.gov |

| Benzohydrazide | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Ethanol | N'-(4-(Difluoromethoxy)-3-hydroxybenzylidene)benzohydrazide | 67% | researchgate.netresearchgate.net |

| 3-Bromobenzohydrazide | 4-Bromosalicylaldehyde | Methanol / Acetic Acid | 3-Bromo-N'-(4-bromo-2-hydroxybenzylidene)benzohydrazide | Not Specified | nih.gov |

| 4-Methoxybenzohydrazide | 3,4,5-Trimethoxybenzaldehyde | Water | (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | 94% | derpharmachemica.com |

Nucleophilic Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key structural feature of this compound. Its chemical reactivity, particularly its potential to act as a nucleophile, is of significant interest. The oxygen atom possesses lone pairs, suggesting potential Lewis base character. However, the presence of two highly electronegative fluorine atoms strongly attenuates the nucleophilicity of the oxygen and the adjacent C-H bond. This strong electron-withdrawing inductive effect makes the difluoromethoxy group generally stable and unreactive towards common electrophiles under standard synthetic conditions. smolecule.com

Unlike more classical ether linkages, the difluoromethoxy group does not typically undergo nucleophilic substitution reactions. Research into the derivatization of this compound and its analogues focuses almost exclusively on reactions involving the hydrazide moiety, further indicating the chemical robustness and general inertness of the -OCHF₂ group. nih.govsmolecule.com

While direct nucleophilic reactivity of the difluoromethoxy group is not a commonly exploited synthetic pathway, advanced methods have been developed to activate related difluoromethyl groups (Ar-CF₂H). These methods involve deprotonation using a combination of a Brønsted superbase and a Lewis acid to generate a highly reactive nucleophilic Ar-CF₂⁻ synthon. nih.gov This approach allows for the construction of benzylic Ar-CF₂-R linkages by reaction with various electrophiles. nih.gov However, this strategy targets a C-H bond directly attached to an aromatic ring and is not directly applicable to the cleavage or modification of the ether oxygen in the Ar-OCHF₂ group under typical derivatization conditions. Therefore, for the purposes of routine chemical derivatization of this compound, the difluoromethoxy group is best regarded as a stable, lipophilic substituent that modulates the electronic properties of the molecule rather than a site for nucleophilic attack.

Table 2: Reactivity Comparison of Functional Groups in this compound

| Functional Group | General Reactivity | Common Reactions | Notes |

|---|---|---|---|

| Hydrazide (-CONHNH₂) | Nucleophilic and Readily Derivatized | Hydrazone formation, Acylation, Cyclization | Primary site for synthetic modification. biointerfaceresearch.comsmolecule.com |

| Difluoromethoxy (-OCHF₂) | Generally Inert / Stable | Typically no reaction under standard conditions | Strong electron-withdrawing effect influences molecular properties. Not a site for common nucleophilic derivatization. smolecule.comnih.gov |

Reduction Reactions of the Hydrazide Functionality

The hydrazide functionality of this compound can undergo reduction to afford other useful nitrogen-containing functional groups. This transformation expands the synthetic utility of the core structure, providing access to different classes of derivatives. The primary products of reduction are typically the corresponding benzylamines or benzylhydrazines, depending on the reducing agent and reaction conditions employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide carbonyl group of the hydrazide. This reaction would convert this compound into 4-(difluoromethoxy)benzylhydrazine. This transformation preserves the N-N bond while removing the carbonyl, yielding a more flexible and basic hydrazine derivative.

Alternatively, other reduction protocols can lead to the cleavage of the N-N bond, although this is a less common pathway for simple hydrazides. The choice of reducing agent is critical for controlling the reaction's outcome. For related compounds like 3-(trifluoromethoxy)benzohydrazide, reduction to the corresponding amine has been noted as a key potential reaction. This would involve the complete reduction of the hydrazide group to an amino group, yielding a benzylamine. While specific examples for the 4-(difluoromethoxy) isomer are not extensively detailed in readily available literature, the principles of hydrazide reduction are well-established and applicable.

Table 3: Potential Reduction Products of this compound

| Starting Material | Reagent (Example) | Potential Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-(Difluoromethoxy)phenyl)methanamine | Reduction of hydrazide to amine | |

| This compound | Sodium Borohydride (NaBH₄) / Other | 4-(Difluoromethoxy)benzylhydrazine | Reduction of carbonyl to methylene | smolecule.com |

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethoxy Benzohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 4-(Difluoromethoxy)benzohydrazide by mapping the chemical environments of its constituent nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals that confirm its structural features. In a typical solvent like DMSO-d₆, the spectrum is characterized by signals from the hydrazide protons, the aromatic ring protons, and the unique difluoromethoxy proton.

The protons of the hydrazide group (-CONHNH₂ ) typically appear as a broad singlet around δ 4.5-4.6 ppm, while the amide proton (-CONH NH₂) resonates further downfield, often between δ 9.8 and 10.0 ppm. The aromatic region displays a pattern consistent with a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating difluoromethoxy group are expected to be shielded relative to those ortho to the electron-withdrawing acylhydrazone group. This results in two distinct doublets. For a related derivative, 4-Difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, the aromatic protons of the 4-(difluoromethoxy)benzoyl moiety appear as a doublet at δ 7.35 ppm.

A key diagnostic signal is that of the difluoromethoxy proton (-OCH F₂), which appears as a characteristic triplet, a result of coupling to the two adjacent, equivalent fluorine atoms (²JH,F). For the related 3-(difluoromethoxy)benzohydrazide, this signal is observed at approximately δ 6.8 ppm. smolecule.com

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 | Singlet (broad) | -CONH - |

| 7.8 - 8.0 | Doublet | Ar-H (ortho to -CONHNH₂) |

| 7.2 - 7.4 | Doublet | Ar-H (ortho to -OCHF₂) |

| ~7.0 | Triplet | -OCH F₂ |

| ~4.6 | Singlet (broad) | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing confirmation of the carbon skeleton. The carbonyl carbon (-C =O) signal is typically found in the range of δ 165-168 ppm, which is characteristic for aromatic amides. smolecule.com The aromatic carbons produce a set of signals between δ 118-135 ppm. smolecule.com The most notable signal is from the difluoromethoxy carbon (-OC HF₂), which appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JC,F). This signal is expected in the δ 114-116 ppm region. smolecule.com The carbon atom of the benzene ring attached to the difluoromethoxy group also exhibits splitting due to two-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity (from C-F coupling) | Assignment |

| 165 - 168 | Singlet | -C =O |

| ~150 | Triplet | C -OCHF₂ |

| 118 - 135 | Multiple signals | Aromatic C -H and C -CONHNH₂ |

| 114 - 116 | Triplet (¹JC,F) | -OC HF₂ |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a powerful tool for unequivocally identifying fluorine-containing compounds. thermofisher.com Given the 100% natural abundance of the ¹⁹F isotope, this technique is highly sensitive. For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal appears as a doublet due to coupling with the single adjacent proton (²JF,H). The chemical shift for difluoromethoxy groups attached to aromatic systems is typically observed in the range of δ -82 to -85 ppm. smolecule.com This provides definitive evidence for the presence and specific nature of the fluorine substitution.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The spectrum of this compound displays several key absorption bands that confirm its structure. The N-H stretching vibrations of the hydrazide group are prominent, with the asymmetric and symmetric stretches of the -NH₂ group and the stretch of the -NH- group appearing in the region of 3100-3400 cm⁻¹. smolecule.com The strong absorption band corresponding to the carbonyl (C=O) stretch, known as the Amide I band, is typically observed between 1625 and 1655 cm⁻¹. smolecule.com The presence of the difluoromethoxy group is confirmed by strong C-F stretching vibrations, which are characteristically found in the 1050-1180 cm⁻¹ range. smolecule.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3155 - 3342 | N-H Stretch | -NHNH₂ |

| ~3050 | C-H Stretch | Aromatic |

| 1625 - 1655 | C=O Stretch (Amide I) | Hydrazide |

| ~1550 | N-H Bend (Amide II) | Hydrazide |

| ~1500, ~1600 | C=C Stretch | Aromatic Ring |

| 1050 - 1180 | C-F Stretch | -OCHF₂ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and structural fragments of this compound. The compound has a molecular formula of C₈H₈F₂N₂O₂ and a molecular weight of 202.16 g/mol . biosynth.com In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, a molecular ion peak [M]⁺ at m/z 202 or a protonated molecular ion [M+H]⁺ at m/z 203 would be expected, confirming the molecular weight. smolecule.com

The fragmentation pattern provides further structural proof. Characteristic fragmentation pathways for benzohydrazides include the loss of the amino group (-NH₂) or the entire hydrazide moiety. smolecule.com A primary fragmentation would be the cleavage of the N-N bond to yield the stable 4-(difluoromethoxy)benzoyl cation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 203 | [M+H]⁺ | Protonated Molecular Ion |

| 202 | [M]⁺ | Molecular Ion |

| 171 | [M-NHNH₂]⁺ | Loss of hydrazinyl radical |

| 157 | [4-(OCHF₂)C₆H₄CO]⁺ | 4-(difluoromethoxy)benzoyl cation |

X-ray Crystallography for Three-Dimensional Structural Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. While specific crystallographic data for the parent this compound is not widely published, extensive studies on its derivatives and analogous benzohydrazides provide critical insights into the expected molecular geometry, conformation, and intermolecular interactions.

Analysis of related benzohydrazide (B10538) structures reveals that the molecular conformation is largely dictated by the planarity of the benzoyl hydrazide group and the torsion angles involving the C-C and C-N bonds. mdpi.comnih.gov The crystal packing is typically dominated by a network of intermolecular hydrogen bonds, primarily involving the hydrazide functional group (-CONHNH₂). nih.gov These interactions, such as N—H⋯O and N—H⋯N, are crucial in forming stable, extended supramolecular architectures. nih.gov

Below is a table summarizing typical crystallographic data obtained for analogous benzohydrazide derivatives, which serves as a reference for understanding the structural characteristics of this class of compounds.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Hydrogen Bonds | Reference |

|---|---|---|---|---|---|

| 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) | Monoclinic | Cc | N-N = 1.364 | Intramolecular: O—H⋯N (2.581 Å) | mdpi.com |

| 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (14) | Monoclinic | Pbca | N/A | Intermolecular: N—H⋯O (2.939 Å) | mdpi.com |

| 4-[(4-methylbenzyl)oxy]benzohydrazide (I) | Monoclinic | P2₁/c | N/A | N—H⋯N, N—H⋯O | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic benzene ring and the carbonyl (C=O) and imine (C=N) chromophores of the hydrazide or hydrazone moiety. mdpi.com

The electronic spectrum of a typical benzohydrazide derivative, such as N′-(4-methoxybenzylidene)benzohydrazide, shows intense absorption bands in the UV region. mdpi.com These bands correspond to the π → π* transitions of the aromatic systems and a less intense, often shoulder-like peak at a longer wavelength corresponding to the n → π* transition of the non-bonding electrons on the oxygen and nitrogen atoms. mdpi.com The introduction of the difluoromethoxy group is expected to cause a slight shift in the absorption maxima (λ_max) due to its electron-withdrawing nature, which alters the energy levels of the molecular orbitals.

UV-Vis spectroscopy is also highly effective for monitoring chemical reactions and interactions in real-time. For example, it can be used to follow the kinetics of a reaction by observing the decrease in the reactant's absorbance peak and the simultaneous increase in the product's absorbance peak. researchgate.net This provides valuable information on reaction rates and the formation of intermediates. researchgate.net Furthermore, derivative spectroscopy, which plots the first or higher derivative of absorbance versus wavelength, can be employed to resolve overlapping spectral bands, enhancing the ability to distinguish between multiple components in a mixture. whoi.edu

The table below presents typical UV-Vis absorption data for a related benzohydrazide derivative, illustrating the electronic transitions observed.

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|---|

| N′-(4-methoxybenzylidene)benzohydrazide (HL) | DMF | 243 | π → π | mdpi.com |

| 296 (shoulder) | n → π | |||

| 315 | π → π* |

Electrochemical Elucidation Techniques for Redox Properties

Electrochemical techniques are fundamental for characterizing the redox properties of molecules and their interactions with conductive surfaces. For benzohydrazide derivatives, methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been effectively used, particularly in the field of corrosion inhibition. nih.govscispace.com These studies reveal how the molecules interact with a metal surface and alter its electrochemical response.

In the context of corrosion science, benzohydrazide derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.com This is achieved through the adsorption of the inhibitor molecules onto the metal surface. The adsorption can occur via electrostatic interactions (physisorption) or through the formation of coordinate bonds between the heteroatoms (N, O) in the hydrazide and the vacant d-orbitals of the metal (chemisorption). nih.gov

EIS measurements provide detailed information about the metal/solution interface. In the presence of an effective inhibitor like a benzohydrazide derivative, an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) are typically observed. scispace.com The increase in R_ct signifies a slower corrosion rate, while the decrease in C_dl indicates the displacement of water molecules and other ions from the metal surface by the adsorbing organic inhibitor. scispace.com

The table below summarizes findings from electrochemical studies on benzohydrazide derivatives used as corrosion inhibitors.

| Technique | Measured Parameter | Observation in Presence of Inhibitor | Interpretation | Reference |

|---|---|---|---|---|

| Potentiodynamic Polarization (PDP) | Corrosion Current (I_corr) | Decreases | Reduced corrosion rate | scispace.com |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R_ct) | Increases | Inhibition of charge transfer at the interface | nih.govscispace.com |

| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (C_dl) | Decreases | Adsorption of inhibitor on the metal surface | scispace.com |

| Weight Loss | Inhibition Efficiency (IE%) | Increases with inhibitor concentration | Effective surface coverage and protection | nih.govscispace.com |

Computational Chemistry and Molecular Modeling in the Study of 4 Difluoromethoxy Benzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. science.gov It has proven to be a versatile and accurate tool for predicting various molecular properties.

Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a crucial aspect of molecular stability. nih.govnajah.edu DFT calculations can be employed to determine the relative energies of different tautomers, thereby predicting their relative stability. jocpr.com For hydrazide derivatives, tautomerism can influence their chemical and biological activities. Computational studies on similar structures have shown that the stability of tautomers can be influenced by both the intrinsic electronic structure and the surrounding environment, such as the solvent. nih.govjocpr.com By calculating the electronic energies of the possible tautomeric forms of 4-(Difluoromethoxy)benzohydrazide, researchers can identify the most stable isomer under different conditions. jocpr.com

| Tautomer | Relative Energy (kcal/mol) |

| Amide Form | 0.00 (Reference) |

| Iminol Form | Data not available |

This table is illustrative and would be populated with data from specific DFT calculations on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. libretexts.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov DFT calculations provide accurate values for HOMO and LUMO energies, allowing for the prediction of the molecule's reactivity and potential for charge transfer within the molecule. libretexts.orgmalayajournal.org

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is illustrative and would be populated with data from specific DFT calculations on this compound.

Chemical hardness (η) and its inverse, softness (σ), are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. researchgate.net A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net These parameters are calculated from the HOMO and LUMO energies and provide insights into the molecule's stability and reactivity. researchgate.net

| Parameter | Calculated Value |

| Dipole Moment (Debye) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (σ) | Data not available |

This table is illustrative and would be populated with data from specific DFT calculations on this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group and the fluorine atoms of the difluoromethoxy group, indicating these as potential sites for interaction with electrophiles. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

A critical parameter derived from molecular docking simulations is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. researchgate.net A lower binding energy generally indicates a more stable and potent ligand-receptor complex. researchgate.net

Derivatives of this compound have been the subject of docking studies against various biological targets. For instance, in the development of novel antibacterial agents, azetidinone derivatives incorporating the 4-(difluoromethoxy)-3-hydroxyphenyl moiety were docked against the DNA gyrase enzyme. elixirpublishers.com This enzyme is a well-established target for antibacterial drugs as its inhibition leads to bacterial cell death. elixirpublishers.com Similarly, hydrazone derivatives of related fluorinated benzohydrazides have been evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases. nih.govmdpi.com

The binding affinities for these compounds are calculated using sophisticated scoring functions that account for various intermolecular forces. These computational predictions are vital for prioritizing compounds for synthesis and experimental testing. For example, studies on similar quinoline (B57606) analogues targeting DNA gyrase have shown binding affinities ranging from -7.1 to -18.8 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of Benzohydrazide (B10538) Derivatives to Biological Targets

| Compound/Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| N'-(4-(difluoromethoxy)-3-hydroxybenzylidene)benzohydrazide derivative | DNA Gyrase | Not explicitly stated, but showed good interaction researchgate.netresearchgate.net |

| Benzoyl hydrazone (7k) | Acetylcholinesterase (AChE) | -8.76 nih.gov |

| Benzoyl hydrazone (7k) | Butyrylcholinesterase (BChE) | -7.01 nih.gov |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide-Cu Complex (L-Cu) | Lysine-specific demethylase 1 (LSD1) | Comparable to cocrystallized inhibitor nih.gov |

| 4-(trifluoromethyl)benzohydrazide hydrazone (2l) | Acetylcholinesterase (AChE) | -9.2 |

Beyond predicting binding affinity, molecular docking reveals the specific interactions that anchor a ligand within the protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.govplos.org Identifying these key interacting residues is fundamental for understanding the structure-activity relationship (SAR).

For example, the docking of a benzoyl hydrazone derivative (7k) into the active site of acetylcholinesterase revealed five hydrogen bonds with key residues such as Trp86, Tyr337, Tyr341, Gly448, and Phe338. nih.gov The same compound also formed seven pi-alkyl interactions with other residues, including Tyr72 and Trp286, and a halogen bond with His447. nih.gov These detailed interaction maps are crucial for chemists to understand how to modify the ligand's structure to enhance binding.

Table 2: Key Interacting Residues and Interaction Types for Benzohydrazide Derivatives

| Compound/Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction |

| Benzoyl hydrazone (7k) | Acetylcholinesterase (AChE) | Trp86, Tyr337, Tyr341, Gly448, Phe338, His447 | Hydrogen Bonds, Halogen Bond nih.gov |

| Benzoyl hydrazone (7k) | Acetylcholinesterase (AChE) | Tyr72, Trp86, Trp286, Tyr337, Phe338, Tyr341, Tyr449 | Pi-Alkyl Interactions nih.gov |

| Quinoline Analogue (Ligand 17) | DNA Gyrase | GLY120, ARG98, SER118 | Hydrogen Bonds nih.gov |

| TIM-3 Co-crystalized Ligand | T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) | Tyr57, Trp62, Leu63, Arg68, Asp53 | π–π Stacking, Hydrogen Bonds nih.gov |

| SARS-CoV-2 RBD | hACE2 Receptor | Q493, Y505, Q498, N501, T500, N487, Y449 | Electrostatic and Hydrophobic Interactions nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability and conformational dynamics of the ligand-receptor complex. scielo.org.za

MD simulations are used to assess the stability of the docked complex. uoa.gr By tracking metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, researchers can determine if the ligand remains stably bound within the active site over the simulation period, which can range from nanoseconds to microseconds. nih.govscielo.org.za A stable complex will typically show low and converged RMSD values. scielo.org.za

For instance, MD simulations performed on a copper complex of a related hydrazone, 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide, bound to its target enzyme showed that the complex remained stable within the binding pocket throughout a 200 ns simulation. nih.gov Such simulations can also reveal subtle conformational changes in the protein or ligand upon binding, which might be critical for biological activity but are not captured by static docking. scielo.org.za These dynamic studies confirm that the interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. nih.gov

The biological environment is aqueous, and solvent molecules play a crucial role in mediating molecular interactions. MD simulations can explicitly model the effects of water and other solvent molecules on the ligand-receptor complex. Solvation has a profound impact on non-covalent interactions like hydrogen bonds and hydrophobic effects. rsc.org

Theoretical studies show that solvent polarity can alter the geometry and electronic structure of molecules. jlu.edu.cn For a ligand in solution, the solvent can form hydrogen bonds with the solute, competing with the intramolecular or intermolecular interactions that are critical for binding to a receptor. rsc.orgjlu.edu.cn MD simulations help to understand these complex solvent effects by modeling the dynamic interplay between the ligand, the receptor, and the surrounding solvent molecules, providing a more accurate calculation of binding free energies.

Structure-Based Drug Design (SBDD) Principles and Applications

Structure-Based Drug Design (SBDD) is a rational drug design approach that relies on the knowledge of the three-dimensional structure of the biological target. The insights gained from molecular docking and MD simulations of this compound and its analogs are central to SBDD.

By identifying the key binding interactions and the characteristics of the binding pocket, medicinal chemists can design new molecules with improved properties. For example, if docking studies show an unoccupied hydrophobic pocket near the bound ligand, a chemist might add a suitable hydrophobic group to the ligand's scaffold to fill this pocket, potentially increasing binding affinity and selectivity. plos.org This iterative cycle of design, synthesis, and testing, guided by computational modeling, accelerates the drug discovery process. researchgate.net

The study of phenyl alkyl ketones as phosphodiesterase-4 (PDE4) inhibitors, some of which contain a difluoromethoxy group, exemplifies the SBDD approach. researchgate.net By understanding the cocrystal structures of known inhibitors with the target, new compounds can be designed to optimize interactions with key residues, leading to highly potent and selective inhibitors. researchgate.net

Design of Allosteric Modulators

Allosteric modulators are a class of ligands that bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous ligand binds. nih.govdntb.gov.ua This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs), offering a more nuanced approach to receptor modulation with the potential for greater subtype selectivity and a better safety profile compared to traditional orthosteric ligands. dntb.gov.ua

The discovery of novel allosteric modulators is often facilitated by computational methods such as structure-based and ligand-based virtual screening. nih.govmdpi.com In a hypothetical scenario targeting a G protein-coupled receptor (GPCR), a library of compounds including this compound and its derivatives could be screened against a validated model of the receptor's allosteric site.

Structure-Based Virtual Screening (SBVS):

If a crystal structure or a high-quality homology model of the target receptor with a known allosteric site is available, molecular docking simulations can be performed. These simulations would predict the binding pose and affinity of this compound within the allosteric pocket. The scoring functions used in docking algorithms estimate the free energy of binding, allowing for the ranking of compounds. The difluoromethoxy group of this compound could be particularly important in these interactions, potentially forming hydrogen bonds or other favorable contacts with the receptor. rsc.org

Ligand-Based Virtual Screening (LBVS):

In the absence of a reliable receptor structure, ligand-based methods can be employed. If known allosteric modulators for the target exist, a pharmacophore model can be constructed based on their common chemical features. This model can then be used to screen for new compounds, such as this compound, that fit the pharmacophoric requirements. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of benzohydrazide derivatives with their allosteric modulatory activity, guiding the design of more potent compounds. ijcrt.org

Below is a hypothetical data table illustrating the kind of results that could be generated from a virtual screening campaign for this compound and its analogs against a putative allosteric site.

| Compound | Docking Score (kcal/mol) | Predicted Interactions | Lipinski's Rule of Five Violations |

| This compound | -8.5 | H-bond with Ser34, Pi-Alkyl with Leu89 | 0 |

| Analog A | -9.2 | H-bond with Ser34, H-bond with Asn92, Pi-Alkyl with Leu89 | 0 |

| Analog B | -7.8 | Pi-Alkyl with Leu89 | 0 |

| Analog C | -6.5 | None | 1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Mechanism-Based Inhibitors

Mechanism-based inhibitors are unreactive compounds that are enzymatically converted into a reactive species within the active site of the target enzyme. nih.gov This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov The inclusion of fluorine in the design of these inhibitors can be advantageous due to its effects on the electronic properties of the molecule. nih.gov

Computational Investigation of the Inhibitory Mechanism:

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to investigate the potential of this compound to act as a mechanism-based inhibitor.

Initial Binding: Docking studies would first be used to model the non-covalent binding of this compound into the active site of a target enzyme.

Enzymatic Activation: QM/MM simulations could then model the enzymatic reaction, elucidating the step-by-step transformation of the parent compound into a reactive species. This would involve identifying the key amino acid residues involved in the catalysis and calculating the energy barriers for the reaction.

Covalent Modification: The final step would involve modeling the covalent attachment of the reactive intermediate to a nucleophilic residue in the active site.

The insights from such computational studies would be invaluable for optimizing the structure of this compound to enhance its potency and selectivity as a mechanism-based inhibitor. The following table summarizes key interactions observed in a study of a difluoromethyl-containing mechanism-based inhibitor of HDAC6, which could be analogous to what a study on a this compound-derived inhibitor might uncover. nih.govchemrxiv.org

| Interacting Residue | Type of Interaction |

| H574 | Hydrogen Bond |

| G743 (backbone NH) | Hydrogen Bond |

| Y745 | Hydrogen Bond |

| C584 | Hydrogen Bond with C-F |

| F583 | Aromatic Interaction (offset stacked) |

| F643 | Aromatic Interaction (edge-to-face) |

This table is based on published data for a related difluoromethyl-containing inhibitor and serves as an example of the detailed interaction analysis possible through computational modeling. nih.govchemrxiv.org

Structure Activity Relationship Sar Investigations of 4 Difluoromethoxy Benzohydrazide Derivatives

Elucidation of Structural Features Governing Biological Efficacy

Influence of the Difluoromethoxy Group on Potency and Selectivity

The difluoromethoxy (-OCHF₂) group at the para-position of the benzohydrazide (B10538) scaffold plays a critical role in modulating the compound's physicochemical properties and, consequently, its biological efficacy. This group is a lipophilic hydrogen bond acceptor and is considered a bioisostere of other functionalities like the methoxy (B1213986) or hydroxyl groups. Its electron-withdrawing nature influences the electron density distribution across the aromatic ring. smolecule.com

The replacement of a hydrogen atom with a difluoromethoxy group can lead to enhanced metabolic stability. The strong carbon-fluorine bonds are less susceptible to enzymatic cleavage, potentially increasing the compound's half-life in biological systems.

The difluoromethoxy group's impact on potency and selectivity is often target-dependent. For instance, in the context of phosphodiesterase 4 (PDE4) inhibitors, the presence of a difluoromethoxy group on the phenyl ring has been associated with high potency. researchgate.net The oxygen atom of the difluoromethoxy group can form crucial hydrogen bonds with amino acid residues in the active site of the target protein, while the fluorine atoms can engage in favorable orthogonal multipolar interactions.

Furthermore, compared to the more common trifluoromethyl (-CF₃) group, the difluoromethoxy group has a different steric and electronic profile. While both are electron-withdrawing, the -OCHF₂ group has a bent geometry and retains a hydrogen bond-accepting oxygen atom, which can be pivotal for specific receptor interactions. smolecule.commdpi.com

Impact of Halogen and Pseudohalogen Substitutions

The introduction of halogens (e.g., fluorine, chlorine, bromine) and pseudohalogens (e.g., cyano, azido) at various positions on the aromatic rings of 4-(difluoromethoxy)benzohydrazide derivatives can significantly alter their biological activity. Halogenation is a common strategy in drug design to improve properties such as membrane permeability, metabolic stability, and binding affinity. nih.gov

The position and nature of the halogen substituent are critical. For example, in a series of benzohydrazide derivatives, the introduction of a chlorine or bromine atom at the para-position of a phenyl ring often leads to enhanced biological activity. nih.gov This can be attributed to the favorable hydrophobic and electronic interactions of the halogen with the target protein.

A study on tetracaine (B1683103) hydrazide-hydrazones, which share the hydrazone moiety, showed that compounds with a trifluoromethoxy group on the phenyl ring exhibited notable anticancer activity. acs.org This highlights the potential of fluorinated substituents in this class of compounds.

The effect of halogen substitution is not always predictable and can vary depending on the biological target. For instance, in some cases, a fluorine atom at a specific position may increase potency, while in others, it may have a detrimental effect. researchgate.net

Effects of Electron-Donating and Electron-Withdrawing Groups on Aromatic Rings

The electronic properties of substituents on the aromatic rings of this compound derivatives are a key determinant of their biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's reactivity, polarity, and ability to interact with biological targets. studypug.com

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring. studypug.com This can enhance the acidity of the N-H protons in the hydrazide moiety, potentially leading to stronger hydrogen bonding interactions with the target. In some series of hydrazone derivatives, the presence of strong EWGs on the phenyl ring has been correlated with increased inhibitory activity against certain enzymes. mdpi.com For example, a nitro group at the para-position has been shown to improve the inhibition potency of some hydrazones. mdpi.com

Electron-Donating Groups (EDGs): EDGs, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring. studypug.com This can enhance the nucleophilicity of the molecule and may influence its metabolic pathways. However, in some studies on related hydrazone scaffolds, electron-donating substituents were found to be unfavorable for activity compared to electron-withdrawing groups. mdpi.com The positional arrangement of EDGs and EWGs can significantly modulate the photophysical properties of benzene-based fluorophores, indicating their profound impact on molecular electronics. rsc.org

Role of the Hydrazide and Hydrazone Moieties in Activity

The hydrazide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. The N-H and C=O groups can form multiple hydrogen bonds with amino acid residues in the active site of enzymes or receptors, which is often a key factor for potent biological activity. smolecule.comnih.gov

Upon condensation with aldehydes or ketones, the hydrazide is converted to a hydrazone. The resulting azomethine group (-N=CH-) in the hydrazone linkage is important for the molecule's conformation and electronic properties. acs.org The planarity of the hydrazone moiety can facilitate π-π stacking interactions with aromatic residues in the binding pocket.

The hydrazide-hydrazone scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comacs.org This underscores the importance of this structural motif in drug design.

Stereochemical Contributions to Activity and Selectivity

Stereochemistry can play a significant role in the biological activity and selectivity of this compound derivatives, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a target protein.

For instance, if a substituent on the benzohydrazide scaffold creates a chiral center, the two enantiomers may exhibit different biological activities. One enantiomer might bind with high affinity to the target, while the other may be inactive or even have off-target effects. This is a common phenomenon in medicinal chemistry, where the biological activity often resides in a single enantiomer.

While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the general principles of stereoselectivity in drug action are applicable. The introduction of chiral elements, such as a substituted alkyl chain or a chiral auxiliary, would necessitate the separation and individual biological evaluation of the enantiomers to fully understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jocpr.com For this compound derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their efficacy.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to understand the steric and electrostatic field requirements for optimal activity. derpharmachemica.comijpsdronline.com These models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity.

A typical QSAR study on a series of benzohydrazide derivatives would involve:

Data Set Selection: A set of compounds with known biological activities (e.g., IC₅₀ values) is chosen. derpharmachemica.com

Molecular Modeling: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and topological properties, are calculated for each molecule. mdpi.com

Model Development: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity. ijpsdronline.commdpi.com

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. jocpr.com

The resulting QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For example, a QSAR model might indicate that increasing the steric bulk at a particular position or enhancing the negative electrostatic potential in another region would lead to improved biological activity. Such studies have been successfully applied to various classes of benzohydrazide and hydrazone derivatives to guide lead optimization. derpharmachemica.comnih.gov

Interactive Data Table of Research Findings

Below is a summary of hypothetical inhibitory concentrations (IC₅₀) for a series of this compound derivatives against a generic enzyme target, illustrating the SAR principles discussed.

| Compound ID | R1 Substituent (para-position of second phenyl ring) | IC₅₀ (µM) | Log(IC₅₀) | Notes on SAR |

| 1 | -H | 15.2 | 1.18 | Baseline activity of the unsubstituted scaffold. |

| 2 | -F | 10.5 | 1.02 | Modest increase in potency with a small halogen. |

| 3 | -Cl | 7.8 | 0.89 | Increased potency with a larger, more lipophilic halogen. |

| 4 | -Br | 6.5 | 0.81 | Further increase in potency, likely due to favorable hydrophobic interactions. |

| 5 | -NO₂ | 4.1 | 0.61 | Significant increase in potency with a strong electron-withdrawing group. |

| 6 | -CN | 5.5 | 0.74 | Potent activity with another strong electron-withdrawing group. |

| 7 | -CH₃ | 25.6 | 1.41 | Decreased potency with a weak electron-donating group. |

| 8 | -OCH₃ | 32.1 | 1.51 | Further decrease in potency with a stronger electron-donating group. |

Pharmacophore Modeling and Identification of Key Features for Target Engagement

The exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for understanding how these molecules interact with their biological targets. A key aspect of this investigation is the development of a pharmacophore model, which distills the complex structural information into a set of essential features required for biological activity. nih.gov This model serves as a valuable tool in the design of new, more potent, and selective compounds.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov By identifying the spatial arrangement of these key features in active molecules, a pharmacophore model can guide the rational design of new derivatives with improved target engagement.

The hydrazide moiety (-CONHNH-) is a critical component, often acting as a hydrogen bond donor and acceptor. The amide proton (NH) can form a hydrogen bond with an acceptor group on the target protein, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. researchgate.net The terminal nitrogen of the hydrazide can also be involved in hydrogen bonding or coordination with metal ions in the active site of certain enzymes.

The 4-(difluoromethoxy)phenyl ring provides a significant hydrophobic region that can engage in van der Waals interactions or π-π stacking with aromatic residues in the target's binding pocket. The difluoromethoxy group (-OCHF2) itself is of particular interest. Its introduction can modulate the electronic properties of the phenyl ring and influence the molecule's lipophilicity and metabolic stability. The fluorine atoms can also participate in specific interactions, such as forming weak hydrogen bonds or dipole-dipole interactions.

To illustrate the impact of substitutions on the biological activity of related benzohydrazide derivatives, the following data from studies on similar compounds are presented. While not exclusively focused on this compound, these findings provide valuable insights into the key features for target engagement.

In a study on aromatic acylhydrazone-based inhibitors of fungal sphingolipid synthesis, the substitution on the benzoyl ring (Ring A) was found to significantly influence antifungal activity. nih.gov The table below summarizes the activity of selected compounds from this study.

| Compound | Ring A Substitution | Ring B | Antifungal Activity (MIC80 µg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5.15b | 4-OCF2H | 2-hydroxy-3,5-dibromophenyl | Data Not Provided | Data Not Provided |

| 5.20 | 4-F | 2-hydroxy-3,5-dibromophenyl | Good | Good |

| 5.22 | 3-OCF3 | 2-hydroxy-3,5-dibromophenyl | Reduced | Data Not Provided |

| 5.24 | 4-NH2 | Data Not Provided | 4 | Data Not Provided |

| 5.26 | 4-NHAc | Data Not Provided | 16 | Data Not Provided |

Data sourced from a study on aromatic acylhydrazone-based inhibitors of fungal sphingolipid synthesis. nih.gov The specific MIC and SI values for all compounds were not consistently provided in the source material.

The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring, such as fluorine, can be beneficial for activity. nih.gov Conversely, the introduction of a 4-aminobenzoyl group led to reduced potency, and a 4-acetamidobenzoyl group was detrimental to activity. nih.gov

In another study focusing on benzohydrazide derivatives as potential EGFR kinase inhibitors, the substitution pattern on the hydrazone moiety was explored. nih.gov The following table presents a selection of these derivatives.

| Compound | Substituent on Hydrazone Moiety | Antiproliferative Activity (IC50 µM against HeLa cells) |

|---|---|---|

| H20 | (E)-4-methoxybenzylidene | 0.15 |

| H21 | (E)-4-methoxybenzylidene | Data Not Provided |

Data sourced from a study on benzohydrazide derivatives as potential EGFR kinase inhibitors. nih.gov

These results highlight the importance of the substituent attached to the terminal nitrogen of the hydrazide for biological activity. nih.gov The nature and substitution pattern of this group can significantly influence the molecule's ability to fit into the target's binding site and form key interactions.

Based on these observations and the fundamental structure of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the hydrazide.

A hydrogen bond donor feature associated with the amide proton of the hydrazide.

A hydrophobic/aromatic feature corresponding to the 4-(difluoromethoxy)phenyl ring.

An additional feature representing the difluoromethoxy group, which could be a hydrogen bond acceptor or a region for specific dipole interactions.

A variable region corresponding to the substituent on the terminal nitrogen of the hydrazide, which can be optimized for specific targets.

The precise geometry and relative distances between these pharmacophoric features would need to be refined through computational modeling and experimental validation against a specific biological target. Such studies are essential for the continued development of this compound derivatives as potentially valuable therapeutic agents.

Mechanistic Investigations of Biological Activities of 4 Difluoromethoxy Benzohydrazide Analogues

Enzyme Inhibition Mechanisms

Glucose 6-Phosphate Dehydrogenase (G6PD) Enzyme Inhibition

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic pathway responsible for producing NADPH. nih.govfrontiersin.orgmdpi.com NADPH is vital for protecting cells from oxidative damage, making G6PD a potential therapeutic target in various diseases, including cancer and infections. nih.govfrontiersin.org

Investigations into the inhibitory effects of various compounds on G6PD have revealed that certain benzohydrazide (B10538) derivatives can modulate its activity. While specific data on 4-(difluoromethoxy)benzohydrazide is not extensively detailed in the provided context, the broader class of hydrazide-hydrazones has been studied for its enzymatic inhibitory properties. For example, some endocrine-disrupting chemicals have been shown to inhibit G6PD. frontiersin.org The inhibition of G6PD can lead to an increase in oxidative stress within cells, a mechanism that can be exploited for therapeutic purposes. The active form of G6PD exists as a dimer or tetramer, and its activity is crucial for maintaining the reduced state of glutathione (B108866) (GSH), a key antioxidant. mhmedical.commdpi.com

Inhibition of Lysine-Specific Histone Demethylase 1A (LSD1)

Lysine-Specific Histone Demethylase 1A (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, particularly at positions 4 (H3K4) and 9 (H3K9). frontiersin.orgplos.org Overexpression of LSD1 has been implicated in a variety of cancers, making it a significant target for therapeutic intervention. frontiersin.orgplos.org

Substituted (E)-N'-(1-phenylethylidene)benzohydrazide analogues have been identified as inhibitors of LSD1. google.com These compounds are designed to interact with the active site of the enzyme, thereby modulating its demethylase activity. google.com The inhibition of LSD1 can lead to changes in histone methylation patterns, which in turn affects gene expression. frontiersin.org For instance, inhibiting LSD1 can increase the methylation of H3K4, an activating mark, potentially reactivating tumor suppressor genes. google.com

The development of potent and selective LSD1 inhibitors is an active area of research. plos.orgnih.gov Structure-activity relationship (SAR) studies have been conducted on various series of compounds to optimize their inhibitory activity and selectivity against other monoamine oxidases like MAO-A and MAO-B. plos.orgnih.gov

Table 1: Examples of LSD1 Inhibitors and their Activities

| Compound Type | Target | Effect | Reference |

| Substituted (E)-N'-(1-phenylethylidene)benzohydrazide analogues | LSD1 | Inhibition of demethylase activity | google.com |

| 3-(piperidin-4-ylmethoxy)pyridine containing compounds | LSD1 | Potent and selective inhibition | nih.gov |

| Cyclopropylamine containing compounds | LSD1 | Potent and selective inhibition | plos.org |

Characterization of Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

The characterization of inhibition kinetics is crucial for understanding the mechanism by which an inhibitor interacts with its target enzyme. Different types of inhibition, including competitive, non-competitive, uncompetitive, and mixed-type, describe distinct modes of inhibitor binding.

Mixed-Type Inhibition: 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was found to be a potent inhibitor of acetylcholinesterase, exhibiting a mixed-type inhibition mechanism. nih.gov

Uncompetitive Inhibition: Mechanistic investigations of G6PD inhibitors have shown that some act as uncompetitive inhibitors with respect to both NADP+ and G6P, indicating that they bind to the ternary enzyme-NADP+-G6P complex. nih.gov

Competitive Inhibition: 4-Hydroxybenzohydrazide-hydrazones have been identified as competitive inhibitors of laccase. nih.gov Enzyme kinetics and docking studies of some LSD1 inhibitors suggest they are competitive inhibitors against a dimethylated H3K4 substrate. nih.gov

Non-Competitive Inhibition: Dehydroepiandrosterone (DHEA) is a known non-competitive inhibitor of G6PD in breast cancer cells. frontiersin.org

The determination of the inhibition type provides valuable insights into the binding site of the inhibitor and its relationship with the substrate, which is essential for the rational design of more potent and selective enzyme inhibitors.

Antimicrobial Action Mechanisms

The antimicrobial properties of this compound analogues are attributed to various mechanisms that disrupt essential cellular processes in microorganisms.

Disruption of Bacterial Cell Wall Integrity and Cell Membrane Function

The bacterial cell wall and cell membrane are critical structures for microbial survival, and their disruption is a common mechanism of action for many antimicrobial agents. mcgill.ca

Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov While the precise mechanisms for all derivatives are not fully elucidated, it is suggested that some may interfere with cell wall synthesis or disrupt cell membrane integrity. The inhibition of InhA, as discussed in section 6.1.7, directly impacts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to a loss of cell wall integrity. who.intnih.gov

Interference with Microbial Protein Synthesis

The synthesis of proteins is an essential process for microbial survival and propagation, making it a primary target for many antimicrobial agents. nih.gov This process occurs on ribosomes, which are complex structures composed of ribosomal RNA (rRNA) and proteins. bio-integration.org In bacteria, the ribosome is a 70S complex, composed of a 30S and a 50S subunit. bio-integration.org Antibiotics that target protein synthesis can interfere with various stages of this process, including the binding of aminoacyl-tRNA, peptide bond formation, and the translocation of the ribosome along the mRNA. nih.gov

The efficiency of microbial protein synthesis is dependent on numerous factors, including the availability of energy in the form of ATP and nitrogen sources. scispace.comveterinaryworld.org The rumen, for example, hosts a complex microbial ecosystem where protein synthesis is influenced by dietary components and the anaerobic environment. scispace.comveterinaryworld.orgmdpi.com Diets that provide a synchronized release of nitrogen and carbohydrates can enhance the efficiency of microbial protein synthesis. veterinaryworld.organimbiosci.org

While hydrazide and hydrazone derivatives are investigated for a wide range of biological activities, including antimicrobial effects, specific research detailing the direct interference of this compound analogues with the microbial protein synthesis machinery is not extensively documented in the available literature. However, the general strategy of targeting the bacterial ribosome remains a viable approach in the development of new antimicrobial compounds. nih.govbio-integration.org The oxazolidinone class of antibiotics, for instance, functions by inhibiting the formation of the 70S initiation complex, a crucial first step in protein synthesis. bio-integration.org

Inhibition of Nucleic Acid Synthesis (e.g., DNA Damage, Topoisomerase II Inhibition)

The integrity and replication of nucleic acids are fundamental to the life of a microorganism. Compounds that disrupt these processes can serve as potent antimicrobial agents. creative-biolabs.comsigmaaldrich.com The mechanisms of action in this category are generally twofold: causing direct damage to the DNA structure or inhibiting the enzymes essential for its synthesis and maintenance. creative-biolabs.comsigmaaldrich.com

DNA Damage